molecular formula C18H14N2O6 B11510003 N-(4-methoxybenzyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

N-(4-methoxybenzyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11510003
M. Wt: 354.3 g/mol
InChI Key: CNCQPBABRGBRBR-UHFFFAOYSA-N
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Description

N-[(4-METHOXYPHENYL)METHYL]-6-NITRO-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHOXYPHENYL)METHYL]-6-NITRO-2-OXO-2H-CHROMENE-3-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the chromene core, followed by the introduction of the nitro group and the carboxamide functionality. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHOXYPHENYL)METHYL]-6-NITRO-2-OXO-2H-CHROMENE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the chromene core.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups to the chromene core.

Scientific Research Applications

N-[(4-METHOXYPHENYL)METHYL]-6-NITRO-2-OXO-2H-CHROMENE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-6-NITRO-2-OXO-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitro group and the chromene core play crucial roles in its biological activity, potentially interacting with enzymes and receptors in the body. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-METHOXYPHENYL)AMINOMETHYL]-6-METHOXYPHENOL
  • 2-[(4-CHLOROPHENYL)AMINOMETHYL]-6-METHOXYPHENOL
  • 2-(ANILINOMETHYL)PHENOL

Uniqueness

N-[(4-METHOXYPHENYL)METHYL]-6-NITRO-2-OXO-2H-CHROMENE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the nitro group and the chromene core makes it particularly interesting for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H14N2O6

Molecular Weight

354.3 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-6-nitro-2-oxochromene-3-carboxamide

InChI

InChI=1S/C18H14N2O6/c1-25-14-5-2-11(3-6-14)10-19-17(21)15-9-12-8-13(20(23)24)4-7-16(12)26-18(15)22/h2-9H,10H2,1H3,(H,19,21)

InChI Key

CNCQPBABRGBRBR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O

Origin of Product

United States

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